2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile
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Overview
Description
2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile is an organic compound that features a benzylsulfanyl group and a 4-fluorophenyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the nicotinonitrile core.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl and 4-fluorophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-6-phenylpyridine: Lacks the fluorine atom, which may affect its binding properties and reactivity.
2-(Methylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile: Has a methylsulfanyl group instead of a benzylsulfanyl group, which can influence its steric and electronic properties.
Uniqueness
2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile is unique due to the presence of both the benzylsulfanyl and 4-fluorophenyl groups, which can provide a balance of hydrophobicity and electronic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2S/c20-17-9-6-15(7-10-17)18-11-8-16(12-21)19(22-18)23-13-14-4-2-1-3-5-14/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCFLORQCDCWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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